Cas no 38066-16-9 (Diethyl phenylthiomethylphosphonate)
Diethyl phenylthiomethylphosphonate Chemical and Physical Properties
Names and Identifiers
-
- diethyl [(phenylthio)methyl]phosphonate
- Diethyl phenylthiomethylphosphonate
- diethoxyphosphorylmethylsulfanylbenzene
- [(phenylsulfanyl)methyl]phosphonic acid diethyl ester
- diethoxy(phenylthiomethyl)phosphino-1-one
- diethyl ((phenylthio)methyl)phosphonate
- diethyl phenylmercaptomethanephosphonate
- diethyl phenylsulfanylmethylphosphonate
- Phosphonic acid,[(phenylthio)methyl]-,diethyl ester
- NSC 202497
- [(Phenylthio)methyl]phosphonic acid diethyl ester
- NS00030328
- DIethylphenYLTHIOMETHYLPHOSPHONATE
- AS-62470
- FT-0605378
- Diethyl (phenylsulfanyl)methylphosphonate #
- Diethyl (phenylsulfanyl)methylphosphonate
- diethyl [(phenylsulfanyl)methyl]phosphonate
- Phenylsulfanylmethyl-phosphonic acid diethyl ester
- 1190788-52-3
- diethyl-phenylthiomethylphosphonate
- DTXSID90191476
- EINECS 253-770-7
- MFCD00015130
- NSC-202497
- NSC202497
- CS-0343253
- Phosphonic acid, [(phenylthio)methyl]-, diethyl ester
- 74AD52AVZ9
- Diethyl phenylthiomethanephosphonate
- SCHEMBL722868
- Diethyl methylthiobenzyl phosphonate
- Phosphonic acid, P-[(phenylthio)methyl]-, diethyl ester
- AKOS017343404
- 38066-16-9
-
- MDL: MFCD00015130
- Inchi: 1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
- InChI Key: FBUXEPJJFVDUFE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CP(=O)(OCC)OCC
- BRN: 1246215
Computed Properties
- Exact Mass: 260.06400
- Monoisotopic Mass: 260.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.5
- Topological Polar Surface Area: 60.8A^2
Experimental Properties
- Color/Form: liquid
- Density: 1.15
- Melting Point: No data available
- Boiling Point: 352 ºC
- Flash Point: 167 ºC
- Refractive Index: 1.53-1.533
- Solubility: Difficult to mix.
- PSA: 70.64000
- LogP: 4.00230
- Solubility: Insoluble
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Diethyl phenylthiomethylphosphonate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4 ° C, -4 ° C is better
Diethyl phenylthiomethylphosphonate Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Diethyl phenylthiomethylphosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13660-10g |
Diethyl phenylthiomethylphosphonate, 96% |
38066-16-9 | 96% | 10g |
¥1476.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13660-50g |
Diethyl phenylthiomethylphosphonate, 96% |
38066-16-9 | 96% | 50g |
¥4240.00 | 2023-03-09 | |
| TRC | D269035-1g |
Diethyl phenylthiomethylphosphonate |
38066-16-9 | 1g |
$ 95.00 | 2022-06-05 | ||
| TRC | D269035-2.5g |
Diethyl phenylthiomethylphosphonate |
38066-16-9 | 2.5g |
$ 130.00 | 2022-06-05 | ||
| TRC | D269035-5g |
Diethyl phenylthiomethylphosphonate |
38066-16-9 | 5g |
$ 310.00 | 2022-06-05 | ||
| abcr | AB174709-10 g |
Diethyl phenylthiomethylphosphonate, 96%; . |
38066-16-9 | 96% | 10 g |
€100.80 | 2023-07-20 | |
| abcr | AB174709-50 g |
Diethyl phenylthiomethylphosphonate, 96%; . |
38066-16-9 | 96% | 50 g |
€325.00 | 2023-07-20 | |
| Ambeed | A235699-100g |
Diethyl phenylthiomethylphosphonate |
38066-16-9 | 96+% | 100g |
$894.0 | 2024-04-19 | |
| eNovation Chemicals LLC | D139638-100g |
DIETHYLPHENYLTHIOMETHYLPHOSPHONATE |
38066-16-9 | 97% | 100g |
$495 | 2025-02-24 | |
| eNovation Chemicals LLC | D139638-50g |
DIETHYLPHENYLTHIOMETHYLPHOSPHONATE |
38066-16-9 | 97% | 50g |
$325 | 2025-02-24 |
Diethyl phenylthiomethylphosphonate Suppliers
Diethyl phenylthiomethylphosphonate Related Literature
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Maxim Frizler,Ilia V. Yampolsky,Mikhail S. Baranov,Marit Stirnberg,Michael Gütschow Org. Biomol. Chem. 2013 11 5913
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Matias Mon?alves,Gabriel M. Zanotto,Josene M. Toldo,Daniel S. Rampon,Paulo H. Schneider,Paulo F. B. Gon?alves,Fabiano S. Rodembusch,Claudio C. Silveira RSC Adv. 2017 7 8832
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3. Sulphonium ylides with a phosphinyl substituentKiyosi Kondo,Daiei Tunemoto J. Chem. Soc. Chem. Commun. 1972 952
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4. NotesH. Hirsch,J. R. B. Boocock,W. J. Hickinbottom,S. J. Hurst,J. Malcolm Bruce,J. J. Zuckerman,M. Green,K. B. Mallion,F. G. Mann,B. P. Tong,V. P. Wystrach,R. J. W. Cremlyn,D. L. Pain,B. H. Chase,C. S. Franklin,A. C. White,D. J. Collins,P. J?ger,E. S. Waight,R. E. Bowman,C. P. Falshaw,A. W. Johnson,T. J. King,J. Chatt,R. G. Hayter J. Chem. Soc. 1963 1318
Additional information on Diethyl phenylthiomethylphosphonate
Recent Advances in the Study of Diethyl Phenylthiomethylphosphonate (CAS: 38066-16-9)
Diethyl phenylthiomethylphosphonate (CAS: 38066-16-9) is a phosphonate derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in organic synthesis and potential pharmacological activities. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of Diethyl phenylthiomethylphosphonate as a precursor for the synthesis of novel phosphonopeptides with inhibitory activity against HIV-1 protease. The study demonstrated that the thiomethyl group in the compound facilitates the formation of stable thioether linkages, which are crucial for enhancing the binding affinity of the resulting inhibitors. The researchers reported a significant improvement in inhibitory potency compared to traditional phosphonate-based inhibitors, suggesting its potential for further development in antiviral therapies.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of Diethyl phenylthiomethylphosphonate derivatives. The research team synthesized a series of analogs and evaluated their activity against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Gram-positive pathogens such as Staphylococcus aureus. The study also highlighted the compound's ability to disrupt bacterial cell wall synthesis, providing a plausible mechanism for its antimicrobial action.
From a synthetic chemistry perspective, Diethyl phenylthiomethylphosphonate has been employed as a versatile building block in the construction of complex molecular architectures. A 2022 study in Organic Letters detailed its use in the asymmetric synthesis of chiral phosphonates, which are valuable intermediates for the production of optically active pharmaceuticals. The researchers developed a catalytic enantioselective method that leverages the unique reactivity of the thiomethyl group, achieving high yields and excellent stereoselectivity. This advancement opens new avenues for the efficient synthesis of enantiomerically pure phosphonate-based drugs.
In addition to its synthetic and biological applications, Diethyl phenylthiomethylphosphonate has also been explored for its potential in agrochemical research. A recent report in Pest Management Science described its use as a precursor for the development of novel organophosphorus insecticides. The study demonstrated that derivatives of this compound exhibited strong insecticidal activity against a range of agricultural pests, with reduced toxicity to non-target organisms compared to conventional insecticides. This finding underscores its potential as a safer alternative for crop protection.
Despite these promising developments, challenges remain in the optimization of Diethyl phenylthiomethylphosphonate-based compounds for clinical and industrial applications. Issues such as stability, bioavailability, and environmental persistence need to be addressed through further research. However, the compound's versatility and demonstrated biological activities make it a compelling subject for ongoing investigation in the chemical biology and pharmaceutical sciences.
In conclusion, recent studies on Diethyl phenylthiomethylphosphonate (CAS: 38066-16-9) have highlighted its multifaceted role in medicinal chemistry, synthetic biology, and agrochemical research. Its unique structural features and reactivity profile continue to inspire innovative applications, positioning it as a valuable tool for the development of next-generation therapeutics and agrochemicals. Future research should focus on addressing the current limitations and exploring new derivatives with enhanced properties.
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